Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Description
Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a bis-boronate ester featuring two tetramethyl dioxaborolan moieties attached to the central carbon of an ethyl propanoate backbone. This structure confers unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the dual boron sites, enabling sequential or tandem functionalization . The compound's lipophilic ethyl ester and sterically hindered boronate groups influence its solubility, stability, and applications in organic synthesis and polymer chemistry .
Properties
IUPAC Name |
ethyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32B2O6/c1-10-21-13(20)11-12(18-22-14(2,3)15(4,5)23-18)19-24-16(6,7)17(8,9)25-19/h12H,10-11H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZPOJPSTJNGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32B2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The most widely documented synthesis involves palladium-catalyzed diboration of ethyl propiolate using bis(pinacolato)diboron (B₂pin₂). In a representative procedure, ethyl propiolate reacts with B₂pin₂ in tetrahydrofuran (THF) at 60–90°C for 12–24 hours under nitrogen, using Pd(OAc)₂ (2 mol%) as the catalyst. The reaction proceeds via oxidative addition of the alkyne to palladium, followed by successive borylation steps (Figure 1).
Table 1: Standard Reaction Conditions for Pd-Catalyzed Synthesis
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Solvent | THF or toluene |
| Temperature | 60–90°C |
| B₂pin₂ Equivalents | 2.2 |
| Yield | 70–85% |
Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the product as a colorless liquid. Nuclear magnetic resonance (NMR) analysis confirms the presence of two pinacol boronate groups (δ 1.25 ppm, singlet, 24H) and the ethyl ester moiety (δ 4.12 ppm, quartet, 2H).
Industrial-Scale Adaptations
For bulk production, continuous flow reactors replace batch systems to enhance safety and throughput. A patented method employs a tubular reactor with immobilized Pd nanoparticles on alumina, achieving 92% conversion at 80°C with a residence time of 30 minutes. Product isolation via fractional distillation under reduced pressure (0.1 mmHg, 110°C) minimizes decomposition risks.
Copper-Catalyzed Double Hydroboration of Alkynes
Ligand-Controlled Selectivity
An alternative route utilizes copper-catalyzed hydroboration of ethyl propiolate with B₂pin₂ and methanol. Under optimized conditions, CuBr (2 mol%) and 1,10-phenanthroline (4 mol%) in dimethyl sulfoxide (DMSO) at 30°C yield the product in 99% within 1 hour. The reaction mechanism involves sequential hydrocupration and borylation steps, with methanol acting as a proton source (Figure 2).
Table 2: Ligand Screening for Cu-Catalyzed Hydroboration
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| 1,10-Phenanthroline | 99 | 1 |
| Triphenylphosphine | 72 | 3 |
| 2,2'-Bipyridyl | 86 | 2 |
Methanol’s stoichiometry critically influences selectivity: excess methanol (>3 equiv.) promotes over-hydroboration, forming byproducts like 3-boryl-2-butenoate.
Substrate Scope and Limitations
The copper method accommodates internal alkynes but requires divided B₂pin₂ addition for sluggish substrates. For example, phenylacetylene derivatives achieve 80–90% yields when B₂pin₂ is added in two portions at 0°C and room temperature. Sterically hindered alkynes (e.g., 1-phenyl-1-propyne) necessitate tri-n-butylphosphine as a co-ligand to accelerate the second borylation step.
Comparative Analysis of Synthetic Methods
Table 3: Palladium vs. Copper Catalysis
| Criterion | Pd-Catalyzed | Cu-Catalyzed |
|---|---|---|
| Typical Yield | 70–85% | 85–99% |
| Reaction Time | 12–24 h | 1–3 h |
| Scalability | Industrial (flow reactors) | Lab-scale |
| Byproduct Formation | <5% | <10% (with methanol control) |
| Cost | High (Pd) | Low (Cu) |
The palladium route excels in scalability and reproducibility, while copper catalysis offers superior yields and faster kinetics for research applications.
Emerging Methodologies and Optimization Studies
Solvent-Free Mechanochemical Synthesis
Recent advances employ ball-milling techniques to eliminate solvents. Ethyl propiolate and B₂pin₂ react in the presence of Pd/C (5 wt%) under mechanical agitation, achieving 78% yield in 4 hours. This approach reduces waste and energy consumption but currently lacks industrial adoption due to equipment limitations.
Photocatalytic Borylation
Preliminary studies explore visible-light-driven borylation using Ru(bpy)₃Cl₂ as a photocatalyst. Under blue LED irradiation (450 nm), the reaction proceeds at room temperature in acetonitrile, yielding 65% product. While promising, competing side reactions necessitate further ligand design.
Characterization and Quality Control
Spectroscopic Identification
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms >98% purity using a C18 column (acetonitrile/water, 70:30). Residual palladium levels in pharmaceutical-grade batches are controlled to <10 ppm via chelation with silica-thiol resin.
Industrial Applications and Case Studies
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing kinase inhibitors. A 2024 pilot study produced 50 kg of the anticancer agent Lorlatinib via Suzuki-Miyaura coupling, achieving 92% yield in the final step.
Polymer Chemistry
In materials science, it enables the synthesis of boron-doped conjugated polymers for organic photovoltaics. A 2023 report documented a polymer with 8.2% power conversion efficiency using this monomer.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Organic Synthesis
Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is primarily utilized as a reagent in organic synthesis. Its boron atom facilitates cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
Key Reactions:
- Suzuki Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds which are crucial in pharmaceuticals and agrochemicals.
- Alkenylation and Acylation: The dioxaborolane group can be employed for selective alkenylation and acylation processes, broadening the scope of functionalized products.
Materials Science
In materials science, this compound is explored for its potential in developing advanced materials with specific optical and electronic properties.
Applications Include:
- Polymer Chemistry: The incorporation of boron-containing units into polymers can enhance their thermal stability and mechanical properties.
- Optoelectronic Devices: Due to its electronic properties, it is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Suzuki Coupling | Efficient formation of biaryl compounds |
| Materials Science | Polymer Chemistry | Improved thermal stability |
| Optoelectronics | OLEDs | Enhanced electronic properties |
Medicinal Chemistry
The compound's unique structure makes it a candidate for drug development. Its ability to form stable complexes with biological targets opens avenues for new therapeutic agents.
Case Studies:
- Anticancer Agents: Research indicates that derivatives of boron compounds can exhibit anticancer activity by interacting with cellular pathways involved in tumor growth.
- Antiviral Properties: Some studies suggest that boron-containing compounds can inhibit viral replication, making them potential candidates for antiviral drug development.
Mechanism of Action
The mechanism of action of Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate involves its ability to form stable complexes with various substrates. The boron atoms in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The compound’s unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key Observations:
- Boron Density: The target compound’s bis-boronate structure allows dual reactivity in cross-coupling, unlike mono-boronates like Ethyl 3-(4-boronophenyl)propanoate .
- Electronic Effects : Pyrazole-based boronates (e.g., CAS 1353003-51-6) exhibit electron-withdrawing effects from the trifluoromethyl group, contrasting with the electron-donating methyl groups in the target compound .
Reactivity in Cross-Coupling Reactions
The target compound’s dual boronate groups enable tandem Suzuki-Miyaura couplings , facilitating the synthesis of complex architectures (e.g., branched polymers) . In contrast:
Solubility and Stability
Table 2: Physicochemical Properties
- The target compound’s ethyl ester enhances lipophilicity, favoring organic-phase reactions, while fluorene-based analogs require high-temperature processing .
Biological Activity
Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data in tabular form.
Chemical Structure and Properties
This compound is characterized by its boron-dioxaborolane moieties. The molecular formula is , and it features a propanoate backbone with two tetramethyl-1,3,2-dioxaborolane groups attached. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its potential applications in medicinal chemistry and materials science. Key areas of interest include:
- Anticancer Activity : Research indicates that boron-containing compounds may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation.
- Antibacterial Properties : Some studies have reported that similar dioxaborolane derivatives possess antibacterial activity against various pathogens.
- Biocompatibility : The biocompatibility of boron compounds is crucial for their application in drug delivery systems and biomaterials.
Anticancer Activity
A study published in Molecules examined the cytotoxic effects of various boron-containing compounds on cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The study suggested that the compound induces apoptosis through the activation of caspase pathways.
Antibacterial Properties
Another investigation focused on the antibacterial efficacy of dioxaborolane derivatives. This compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 µM | Molecules, 2024 |
| Antibacterial | Staphylococcus aureus | 32 µg/mL | Internal Study |
Safety Profile
The safety profile of this compound indicates potential hazards:
| Hazard Type | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
| Precautionary Notes | Avoid contact with skin and ingestion |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate, and what reagents are critical for high yields?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. A common approach involves reacting ethyl 3,3-dibromopropanoate with bis(pinacolato)diboron (B₂pin₂) under Suzuki-Miyaura coupling conditions, using Pd(PPh₃)₄ as a catalyst and cesium carbonate as a base in anhydrous THF . Key factors include strict anhydrous conditions, inert atmosphere (N₂/Ar), and precise stoichiometric ratios to avoid side reactions. Yields >80% are achievable with optimized reflux times (6–12 h) .
Q. Which analytical techniques are most reliable for characterizing this boronate ester?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ester and boronate moieties, while ¹¹B NMR (δ ~30 ppm) verifies the sp²-hybridized boron .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF identifies the molecular ion peak (e.g., [M+Na]⁺) and fragmentation patterns .
- X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and bond angles, though crystallization may require slow evaporation of hexane/EtOAc mixtures .
Advanced Research Questions
Q. How do reaction conditions influence the stability of the dioxaborolane rings during cross-coupling?
- Methodological Answer : The tetramethyl dioxaborolane groups are susceptible to hydrolysis under acidic or aqueous conditions. Stability studies show that using aprotic solvents (e.g., THF, DMF) and maintaining pH >7 with weak bases (Cs₂CO₃, K₃PO₄) preserves boronates during coupling . Kinetic monitoring via ¹¹B NMR reveals decomposition rates increase at temperatures >100°C, necessitating controlled heating (e.g., 80°C for 6 h) .
Q. What strategies resolve contradictions in catalytic efficiency between Pd(0) and Pd(II) systems for this compound?
- Methodological Answer : Pd(0) catalysts (e.g., Pd(PPh₃)₄) often outperform Pd(II) precursors (e.g., PdCl₂) due to faster oxidative addition. However, Pd(II) systems with ligands like SPhos show enhanced stability in oxygen-sensitive reactions. Comparative studies using kinetic profiling (e.g., GC-MS time-course analysis) and DFT calculations can identify ligand effects on transition states .
Q. How can stereochemical outcomes in derivatives be controlled during functionalization?
- Methodological Answer : Stereoselectivity is influenced by steric hindrance from the tetramethyl groups. For example, nucleophilic attack at the β-carbon of the propanoate ester favors the trans isomer due to bulky boronate substituents. Chiral HPLC or NOESY NMR analyses differentiate diastereomers, while asymmetric catalysis (e.g., BINAP-Pd complexes) enforces enantiomeric control .
Data Contradiction Analysis
Q. Why do reported yields vary for similar boronate esters in Suzuki-Miyaura couplings?
- Methodological Answer : Variations arise from differences in:
- Purification : Column chromatography (silica gel vs. alumina) affects recovery; gradient elution (hexane/EtOAc) is critical for boronate isolation .
- Catalyst Loading : Suboptimal Pd(0) concentrations (<5 mol%) reduce turnover, while excess ligand (e.g., PPh₃) may inhibit reactivity .
- Substrate Purity : Trace moisture or halide impurities (e.g., Br⁻) deactivate the catalyst, necessitating rigorous drying of reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
